molecular formula C105H188N42O30 B612301 Tat-NR2B9c CAS No. 500992-11-0

Tat-NR2B9c

Cat. No.: B612301
CAS No.: 500992-11-0
M. Wt: 2518.9 g/mol
InChI Key: XWQVQFBTSBCKLI-FKXNDIMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tat-NR2B9c, also known as nerinetide, is a peptide designed to inhibit the interaction between postsynaptic density protein 95 (PSD-95) and N-methyl-D-aspartate (NMDA) receptors. This compound has shown significant neuroprotective effects, particularly in the context of ischemic stroke. By preventing the binding of PSD-95 to NMDA receptors, this compound reduces excitotoxic neuronal death, which is a major cause of brain damage during stroke .

Biochemical Analysis

Biochemical Properties

Tat-NR2B9c is designed to prevent nitric oxide (NO) production by preventing the binding of PSD-95 to N-methyl-D-aspartate (NMDA) receptors and neuronal nitric oxide synthase . It disrupts the PSD-95/NMDAR interaction, inhibiting NR2A and NR2B binding to PSD-95 . It also blocks the interaction between PSD-95 and neuronal nitric oxide synthase (nNOS) with an IC50 of approximately 0.2 μM .

Cellular Effects

This compound has shown clinical efficacy as a neuroprotective agent in acute stroke . It prevents NMDA-induced activation of neuronal NADPH oxidase, thereby blocking superoxide production . It also prevents excitotoxic neuronal superoxide production . This compound is designed to prevent nitric oxide (NO) production by preventing postsynaptic density protein 95 (PSD-95) binding to N-methyl-D-aspartate (NMDA) receptors and neuronal nitric oxide synthase .

Molecular Mechanism

This compound was shown to uncouple NMDARs from PSD95 and attenuate downstream neurotoxic signaling . It blocks NMDA-induced superoxide formation by a mechanism that prevents phosphorylation of the NOX2 p47phox subunit .

Temporal Effects in Laboratory Settings

This compound has demonstrated neuroprotective efficacy in multiple rodent and non-human primate stroke models . It has been shown to reduce infarction volume and causes a selective and sustained elevation in CaMKIV phosphorylation .

Dosage Effects in Animal Models

This compound has been shown to reduce infarction volume in male C57BL/6 mice at a dosage of 10 nmol/g when administered intravenously . It has no effect at a dosage of 3 nmol/g .

Metabolic Pathways

This compound is involved in the NMDA receptor signaling pathway . It disrupts the PSD-95/NMDAR interaction, which is a key part of this pathway .

Transport and Distribution

This compound has been conjugated to the cell-penetrating peptide (CPP) Tat to facilitate blood-brain barrier permeation . The BBB permeation of this compound has not been fully elucidated .

Subcellular Localization

This compound is designed to prevent nitric oxide (NO) production by preventing postsynaptic density protein 95 (PSD-95) binding to N-methyl-D-aspartate (NMDA) receptors and neuronal nitric oxide synthase . This suggests that it is localized at the postsynaptic density where these interactions occur.

Preparation Methods

Tat-NR2B9c is synthesized using solid-phase peptide synthesis (SPPS). The peptide is composed of a membrane-permeant HIV-1 Tat protein transduction domain sequence (amino acids 47-57) linked to the C-terminal residues of the NMDA receptor subunit GluN2B. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin . Industrial production methods for this compound involve large-scale SPPS, purification using high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product .

Biological Activity

Tat-NR2B9c, also known as NA-1 or nerinetide, is a cell-penetrating peptide that has garnered attention for its neuroprotective properties, particularly in the context of ischemic brain injury. This compound acts as an inhibitor of the postsynaptic density protein PSD-95, which is critical in mediating excitotoxic neuronal death through NMDA receptor signaling. Below is a detailed examination of its biological activity, including research findings and case studies.

This compound functions by disrupting the interaction between NMDA receptors and PSD-95, thereby preventing excitotoxicity—a significant contributor to neuronal death in conditions like stroke and traumatic brain injury (TBI). The compound has been shown to block NMDA-induced superoxide production, which is linked to oxidative stress in neurons .

Animal Models

  • Rodent Studies : In various rodent models, this compound demonstrated significant neuroprotective effects. For instance, it was effective in reducing neuronal death following induced ischemic conditions . The compound's efficacy was confirmed through assessments of neurological outcomes and histological analyses.
  • Non-Human Primates : Similar protective effects were observed in non-human primate studies, reinforcing the potential translational value of this compound for human applications .

Clinical Trials

This compound has undergone several clinical evaluations:

  • Phase II Trial (ENACT) : This trial assessed the efficacy of this compound in reducing ischemic damage in patients undergoing endovascular repair of brain aneurysms. While no serious adverse events were reported, the results indicated limited efficacy, likely due to challenges with blood-brain barrier (BBB) penetration and peptide stability .
  • Phase III Trial (ESCAPE NA-1) : Completed in 2020, this trial aimed to further evaluate the clinical benefits of this compound in stroke patients. The outcomes are still under review, but preliminary data suggest potential cognitive improvements in treated subjects .

Challenges and Limitations

Despite its promising neuroprotective properties, this compound faces several challenges:

  • Blood-Brain Barrier Penetration : The ability of this compound to effectively cross the BBB is limited. Research indicates that while conjugation with the cell-penetrating peptide Tat enhances internalization into cells, it does not significantly improve BBB permeability compared to other formulations .
  • Short Half-Life : The stability and half-life of free peptides like this compound are concerns that may affect their therapeutic efficacy. Strategies such as nanoparticle delivery systems are being explored to enhance stability and targeted delivery .

Comparative Data Table

Study TypeFindingsReference
Rodent ModelsSignificant reduction in neuronal death
Non-Human PrimatesConfirmed neuroprotective effects
Phase II Clinical TrialLimited efficacy; no serious adverse events
Phase III Clinical TrialPotential cognitive improvements
Mechanism of ActionBlocks NMDA-induced superoxide production

Case Studies

Case Study 1 : In a controlled cortical impact model for TBI, administration of this compound-loaded nanoparticles showed improved recovery metrics compared to controls, highlighting its potential for targeted delivery in treating brain injuries .

Case Study 2 : A cohort study involving patients treated with this compound during emergency interventions for stroke indicated a trend towards improved neurological outcomes within seven days post-treatment (P=0.031) .

Properties

IUPAC Name

(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C105H188N42O30/c1-7-55(6)80(98(175)140-69(34-36-77(154)155)92(169)143-72(50-148)95(172)142-71(48-78(156)157)94(171)146-79(54(4)5)99(176)177)147-97(174)74(52-150)145-96(173)73(51-149)144-93(170)70(46-53(2)3)141-90(167)62(22-10-13-39-108)133-85(162)63(24-15-41-124-101(113)114)135-87(164)65(26-17-43-126-103(117)118)136-88(165)66(27-18-44-127-104(119)120)138-91(168)68(33-35-75(110)152)139-89(166)67(28-19-45-128-105(121)122)137-86(163)64(25-16-42-125-102(115)116)134-84(161)61(21-9-12-38-107)132-83(160)60(20-8-11-37-106)131-82(159)59(23-14-40-123-100(111)112)130-76(153)49-129-81(158)58(109)47-56-29-31-57(151)32-30-56/h29-32,53-55,58-74,79-80,148-151H,7-28,33-52,106-109H2,1-6H3,(H2,110,152)(H,129,158)(H,130,153)(H,131,159)(H,132,160)(H,133,162)(H,134,161)(H,135,164)(H,136,165)(H,137,163)(H,138,168)(H,139,166)(H,140,175)(H,141,167)(H,142,172)(H,143,169)(H,144,170)(H,145,173)(H,146,171)(H,147,174)(H,154,155)(H,156,157)(H,176,177)(H4,111,112,123)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)/t55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,79-,80-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQVQFBTSBCKLI-FKXNDIMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C105H188N42O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2518.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500992-11-0
Record name Nerinetide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500992110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Na-1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12595
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.